molecular formula C15H9BrClN3O2S B2614863 (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide CAS No. 1058189-78-8

(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2614863
CAS No.: 1058189-78-8
M. Wt: 410.67
InChI Key: VADRKVXBURIOBY-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The crystal structure of a related compound, (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, has been studied . In this compound, the thienyl ring is not coplanar with the benzene ring, their planes forming a dihedral angle of 13.2° . In the crystal, molecules stack along the a-axis, with the interplanar separation between thienyl rings and between benzene rings being 3.925 Å .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds related to (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)acrylamide are used as precursors for synthesizing various heterocyclic compounds. For instance, thiosemicarbazide derivatives have been employed in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, with some synthesized compounds showing antimicrobial activity (Elmagd et al., 2017).

Antitumor Activity

New series of compounds containing a 6-amino-substituted group or 6-acrylamide-substituted group linked to a 4-anilinoquinazoline nucleus, similar in structural motif to the queried compound, have been identified as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds have demonstrated efficient antiproliferative activity and EGFR-TK inhibitory activity, with some showing potent inhibitory activity against cancer cell lines, indicating their potential in antitumor treatments (Yun-yun Xu et al., 2013).

Antibacterial and Antimycobacterial Activities

Oxadiazolylbenzodioxane derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the potential of oxadiazole derivatives in combating bacterial infections (Avagyan et al., 2020). Additionally, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and studied for their in vitro antitubercular activities, with some compounds showing promising activity against Mycobacterium tuberculosis, indicating their suitability for further drug development (Nayak et al., 2016).

Insecticidal and Nematocidal Activities

The synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings has led to compounds with good larvicidal activities against pest insects, suggesting potential applications in agriculture (Milinkevich et al., 2009). Moreover, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been evaluated for their nematocidal activities, showing good efficacy against Bursaphelenchus xylophilus, a pest of pine trees, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Properties

IUPAC Name

(E)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2S/c16-12-7-6-11(23-12)14-19-20-15(22-14)18-13(21)8-5-9-3-1-2-4-10(9)17/h1-8H,(H,18,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADRKVXBURIOBY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.